molecular formula C13H10Cl2N2O2 B187558 2-(2,4-dichlorophenoxy)-N-pyridin-3-ylacetamide CAS No. 25288-49-7

2-(2,4-dichlorophenoxy)-N-pyridin-3-ylacetamide

Cat. No.: B187558
CAS No.: 25288-49-7
M. Wt: 297.13 g/mol
InChI Key: KJMGGUUPWORXTF-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-pyridin-3-ylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and a pyridinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-pyridin-3-ylacetamide typically involves the reaction of 2,4-dichlorophenol with 3-pyridinecarboxylic acid, followed by the formation of the acetamide linkage. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide or dichloromethane at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-pyridin-3-ylacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: Similar in structure but lacks the pyridinyl group.

    N-(3-pyridinyl)acetamide: Similar in structure but lacks the dichlorophenoxy group.

Uniqueness

2-(2,4-dichlorophenoxy)-N-pyridin-3-ylacetamide is unique due to the presence of both the dichlorophenoxy and pyridinyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone.

Properties

CAS No.

25288-49-7

Molecular Formula

C13H10Cl2N2O2

Molecular Weight

297.13 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C13H10Cl2N2O2/c14-9-3-4-12(11(15)6-9)19-8-13(18)17-10-2-1-5-16-7-10/h1-7H,8H2,(H,17,18)

InChI Key

KJMGGUUPWORXTF-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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